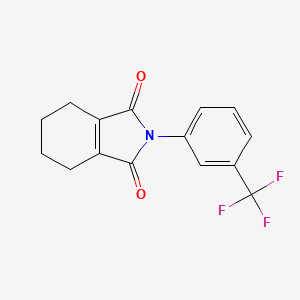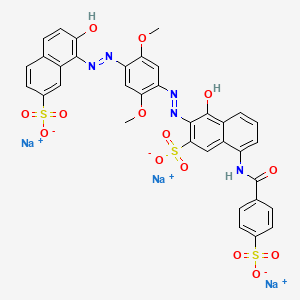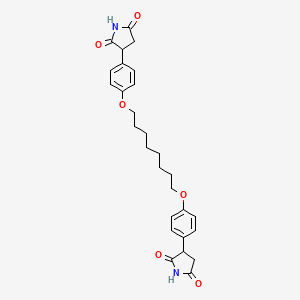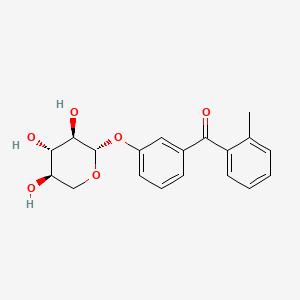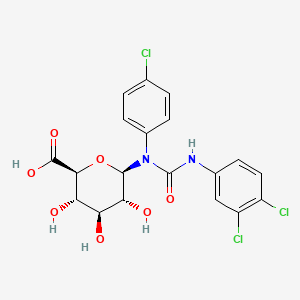
beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy-: is a complex organic compound that belongs to the class of glucuronic acid derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of beta-D-Glucopyranuronic acid derivatives typically involves multiple steps, including the protection and deprotection of functional groups, selective chlorination, and amide bond formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such complex compounds usually involve large-scale organic synthesis techniques. These methods are optimized for cost-effectiveness, scalability, and environmental considerations. Techniques such as continuous flow synthesis and automated synthesis platforms are often employed.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. It can be used in the synthesis of polymers, pharmaceuticals, and agrochemicals.
Biology
In biological research, derivatives of beta-D-Glucopyranuronic acid are explored for their interactions with enzymes and receptors. They may serve as inhibitors or activators in various biochemical pathways.
Medicine
Medicinal applications include the development of new drugs targeting specific diseases. The compound’s ability to interact with biological molecules makes it a candidate for drug design and development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals, coatings, and materials with specific properties.
作用机制
The mechanism of action of beta-D-Glucopyranuronic acid derivatives involves their interaction with molecular targets such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects or changes in cellular functions.
相似化合物的比较
Similar Compounds
Beta-D-Glucopyranuronic acid derivatives: These compounds share a similar glucuronic acid backbone but differ in their substituents.
Chlorinated aromatic compounds: These compounds have similar chlorinated aromatic rings but may lack the glucuronic acid moiety.
Uniqueness
The uniqueness of beta-D-Glucopyranuronic acid, 1-((4-chlorophenyl)(((3,4-dichlorophenyl)amino)carbonyl)amino)-1-deoxy- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
67200-81-1 |
|---|---|
分子式 |
C19H17Cl3N2O7 |
分子量 |
491.7 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[4-chloro-N-[(3,4-dichlorophenyl)carbamoyl]anilino]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H17Cl3N2O7/c20-8-1-4-10(5-2-8)24(19(30)23-9-3-6-11(21)12(22)7-9)17-15(27)13(25)14(26)16(31-17)18(28)29/h1-7,13-17,25-27H,(H,23,30)(H,28,29)/t13-,14-,15+,16-,17+/m0/s1 |
InChI 键 |
LYTMAQKRWKXIFV-ZOFXXKQRSA-N |
手性 SMILES |
C1=CC(=CC=C1N([C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
规范 SMILES |
C1=CC(=CC=C1N(C2C(C(C(C(O2)C(=O)O)O)O)O)C(=O)NC3=CC(=C(C=C3)Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


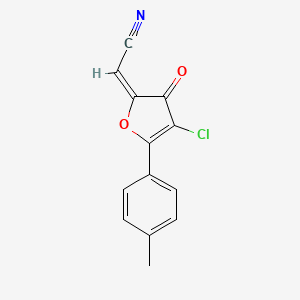
![[2,6-bis(ethoxycarbonyl)-3-[(trimethylazaniumyl)methyl]-1,7-dihydropyrrolo[3,2-f]indol-5-yl]methyl-trimethylazanium;methyl sulfate](/img/structure/B15186893.png)
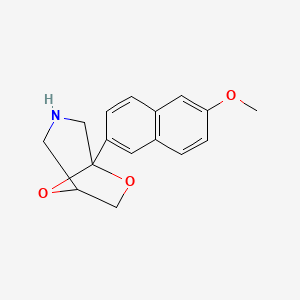
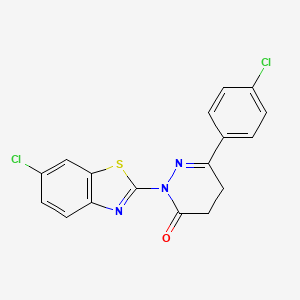

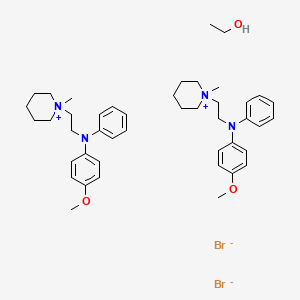
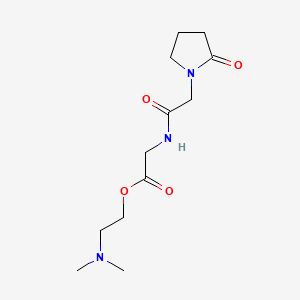
![5-[[4-Chloro-2-(3-phenyl-1,2,4-oxadiazol-5-YL)phenyl]azo]-1,2-dihydro-6-hydroxy-4-methyl-2-oxonicotinonitrile](/img/structure/B15186929.png)
